Superior Reduction in Bone Metastasis Incidence vs. Zoledronate in Breast Cancer Model
In a mouse model of breast cancer bone metastasis, MBC-11 demonstrated a significantly lower incidence of bone metastases compared to both PBS control and the standard-of-care bisphosphonate zoledronate. MBC-11 treatment reduced the incidence of bone metastases to 40%, while zoledronate treatment at an equivalent dose (0.04 μg/day) did not reduce the incidence (100%) compared to the PBS control (90%) [1].
| Evidence Dimension | Incidence of bone metastases |
|---|---|
| Target Compound Data | 40% (4 of 10 mice) |
| Comparator Or Baseline | Zoledronate (0.04 μg/day): 100% (5 of 5 mice); PBS control: 90% (9 of 10 mice) |
| Quantified Difference | MBC-11 reduced incidence by 60% compared to zoledronate (p=0.04 vs zoledronate; p=0.057 vs PBS). |
| Conditions | Balb/c mice orthotopically inoculated with 4T1/luc mouse mammary carcinoma cells; compounds administered subcutaneously at 0.04 μg/day. |
Why This Matters
This data provides a clear rationale for choosing MBC-11 over the standard-of-care zoledronate for preventing bone metastasis in a breast cancer model, a critical endpoint for drug development.
- [1] Reinholz MM, Zinnen SP, Dueck AC, et al. A promising approach for treatment of tumor-induced bone diseases: utilizing bisphosphonate derivatives of nucleoside antimetabolites. Bone. 2010;47(1):12-22. View Source
